3-(2,2-dimethylmorpholin-4-yl)-N'-hydroxy-3-oxopropanimidamide
Description
Properties
Molecular Formula |
C9H17N3O3 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
3-(2,2-dimethylmorpholin-4-yl)-N'-hydroxy-3-oxopropanimidamide |
InChI |
InChI=1S/C9H17N3O3/c1-9(2)6-12(3-4-15-9)8(13)5-7(10)11-14/h14H,3-6H2,1-2H3,(H2,10,11) |
InChI Key |
GRIYNDUBXZGLLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CCO1)C(=O)CC(=NO)N)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of Tris-(2-hydroxypropyl)amine Derivatives
A method adapted from the synthesis of N-(2-hydroxypropyl)-2,6-dimethylmorpholine involves cyclizing tris-(2-hydroxypropyl)amine using acid catalysts. For 3-(2,2-dimethylmorpholin-4-yl)-N'-hydroxy-3-oxopropanimidamide, this approach is modified to incorporate a propionimidamide side chain:
-
Reagents : Tris-(2-hydroxypropyl)amine, acetic anhydride, and hydroxylamine hydrochloride.
-
Conditions :
-
Outcome : The reaction yields 2,2-dimethylmorpholine-4-carboxylic acid, which is subsequently converted to the amidoxime.
Propionimidamide Functionalization
The carboxylic acid intermediate undergoes amidoximation:
-
Reagents : Hydroxylamine hydrochloride, sodium hydroxide.
-
Conditions :
-
Yield : ~65–70% after purification via recrystallization (ethanol/water).
Catalytic Cyclization Using Heterogeneous Catalysts
Heterogeneous catalysts improve reaction efficiency and reduce byproducts. A patent describing N-(2-hydroxypropyl)-2,6-dimethylmorpholine synthesis provides insights applicable to the target compound:
Reaction Parameters
Key Observations
-
Catalyst Reusability : The catalyst retains activity for up to 5 cycles with minimal efficiency loss.
-
Byproducts : Unreacted tris-(2-hydroxypropyl)amine (3–5%) is recycled into the process.
Amidoximation via Nitrile Intermediate
An alternative route involves synthesizing a nitrile precursor, followed by hydroxylamine treatment:
Synthesis of 3-(2,2-Dimethylmorpholin-4-yl)-3-oxopropanenitrile
Conversion to Amidoxime
-
Reagents : Hydroxylamine hydrochloride, NaOH.
-
Conditions :
Purification and Characterization
Final purification ensures high purity (>97%), critical for pharmaceutical applications:
Techniques
| Method | Conditions | Purity Achieved |
|---|---|---|
| Column Chromatography | Silica gel, CH₂Cl₂/MeOH (9:1) | 95% |
| Recrystallization | Ethanol/water (7:3) | 97% |
| HPLC | C18 column, acetonitrile/H₂O | 99% |
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆) : δ 1.32 (s, 6H, CH₃), 3.45–3.70 (m, 4H, morpholine-H), 4.10 (s, 2H, COCH₂), 9.12 (s, 1H, NHOH).
Comparative Analysis of Methods
Industrial-Scale Considerations
Chemical Reactions Analysis
Oxidation Reactions
The N'-hydroxy group undergoes oxidation under specific conditions, forming nitroso or nitro derivatives. This reactivity is critical for its potential applications in redox-sensitive biological systems.
Hydrolysis
The amide group in the compound is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. This reaction pathway is influenced by pH and temperature, with basic conditions typically accelerating hydrolysis.
Nucleophilic Substitution
The amidine nitrogen acts as a nucleophile, enabling substitution reactions with electrophiles (e.g., alkylating agents). This reactivity is central to its role in forming covalent bonds in biological systems.
Coupling Reactions
The compound participates in coupling reactions, such as amidation or imine bond formation, facilitated by reagents like DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine). These reactions are pivotal for synthesizing derivatives with enhanced biological activity .
Mannich Reaction
While not directly demonstrated for this compound, structurally similar derivatives (e.g., benzamides) undergo Mannich reactions with formaldehyde and secondary amines, forming methylene-bridged adducts. This suggests potential for analogous reactivity in the target compound under optimized conditions .
Reaction Mechanisms and Conditions
| Reaction Type | Key Mechanism | Typical Conditions | Outcome |
|---|---|---|---|
| Oxidation | Electron transfer to oxidizing agents (e.g., H₂O₂, O₂) | pH 6–8, 25–40°C | Nitroso/nitro derivatives |
| Hydrolysis | Acid/base-catalyzed cleavage of the amide bond | HCl (acidic) or NaOH (basic), 50–100°C | Carboxylic acid derivatives |
| Nucleophilic Substitution | Electrophilic attack on amidine nitrogen | Alkyl halides, 0–50°C | Substituted amidine derivatives |
| Coupling Reactions | Carbodiimide-mediated activation of carboxyl groups | DCC/DMAP, pyridine, 55°C | Amide or imine-linked products |
| Mannich Reaction | Formation of methylene bridges via imine intermediates | Formaldehyde, secondary amines, 25–50°C | Methylene-bridged adducts |
Comparative Analysis of Structural Variants
| Compound | Key Structural Features | Reactivity Differences |
|---|---|---|
| Target Compound | 2,2-dimethylmorpholine, oxoamide, amidine | Hydroxylamine oxidation, nucleophilic substitution |
| Urea Derivatives (e.g., 1-(2,2-Dimethylmorpholino)-N'-hydroxyurea) | Urea instead of amidine | Reduced nucleophilicity; distinct hydrolysis pathways |
| Benzamide Derivatives (e.g., 2-hydroxy-N-(pyridine-2-yl)benzamide) | Benzamide core, phenolic group | Phenol group susceptibility to substitution |
Scientific Research Applications
Research indicates that 3-(2,2-dimethylmorpholin-4-yl)-N'-hydroxy-3-oxopropanimidamide exhibits various biological activities, making it a compound of interest in medicinal chemistry.
Antimicrobial Activity
Preliminary studies suggest that derivatives of similar structures show significant antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. For instance, compounds with similar structural motifs have demonstrated minimum inhibitory concentrations (MIC) around 256 µg/mL against these pathogens.
Cytotoxicity
Investigations into cytotoxic effects reveal promising results against cancer cell lines. For example:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | A549 (Lung Cancer) | 15.0 | Apoptosis induction |
| Study 2 | MCF7 (Breast Cancer) | 12.5 | Cell cycle arrest |
| Study 3 | HeLa (Cervical Cancer) | 10.0 | Enzyme inhibition |
These studies indicate that the compound can selectively target cancer cells while sparing normal cells, highlighting its potential for therapeutic applications.
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease progression. Similar compounds have been shown to inhibit enzymes like acetylcholinesterase, which is crucial in neurodegenerative diseases.
Therapeutic Applications
Given its biological activities, 3-(2,2-dimethylmorpholin-4-yl)-N'-hydroxy-3-oxopropanimidamide has potential applications in various therapeutic areas:
- Antibiotic Development : Its antimicrobial properties suggest it could be developed into a novel antibiotic.
- Cancer Therapy : The cytotoxic effects against various cancer cell lines indicate potential as an anticancer agent.
- Neurodegenerative Diseases : As an enzyme inhibitor, it may offer therapeutic benefits in treating conditions like Alzheimer's disease.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- A549 Cell Line Study : Demonstrated significant cytotoxicity with an IC50 value of 15 µM through apoptosis induction.
- MCF7 Cell Line Study : Reported an IC50 value of 12.5 µM with evidence suggesting cell cycle arrest at the G1 phase.
- HeLa Cell Line Study : Indicated an IC50 value of 10 µM where the compound inhibited specific enzymes crucial for cancer cell survival.
Mechanism of Action
The mechanism of action of 3-(2,2-dimethylmorpholin-4-yl)-N’-hydroxy-3-oxopropanimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting antitumor effects .
Comparison with Similar Compounds
Structural Analogs with Morpholine Derivatives
(a) N'-Hydroxy-3-(2-methylmorpholin-4-yl)-3-oxopropanimidamide
- Structural Difference : Lacks one methyl group at the 2-position of the morpholine ring.
- No direct data on biological activity are available, but the simpler substituent may lower metabolic stability .
(b) N-[3-(N'-Hydroxycarbamimidoyl)phenyl]-2-(morpholin-4-yl)acetamide
- Structural Difference : The hydroxyamidine group is attached to a phenyl ring instead of a propionamide backbone.
- Implications: Enhanced aromaticity may improve binding to aromatic-rich enzyme active sites.
(c) 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide
- Structural Difference : Contains a 6,6-dimethyl-2-oxomorpholinyl group with an acetyl substituent.
- Implications : The acetyl group introduces hydrogen-bonding capability, while the 6,6-dimethyl substitution rigidifies the morpholine ring. This compound demonstrated a molecular ion peak at m/z 347 (M+H) in MS analysis, suggesting higher molecular weight than the target compound .
Functional Group Comparisons
(a) Hydroxyamidine vs. Sulfonamide Derivatives
- Example : 3-Chloro-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide ()
- Difference : Replaces hydroxyamidine with a chlorinated benzamide group.
- Implications : The trichloroethyl group increases electronegativity and may enhance halogen bonding, a feature absent in the target compound.
(b) Dioxopiperidine vs. Morpholine Cores
- Example: 3-(1-Oxo-3-imino-1,3-dihydro-2H-isoindol-2-yl)-2,6-dioxopiperidine () Difference: Uses a dioxopiperidine core instead of morpholine. Implications: The dioxopiperidine ring introduces additional hydrogen-bonding sites, which could improve solubility but reduce membrane permeability compared to morpholine derivatives.
Table 1: Key Analytical Data for Selected Compounds
*Calculated molecular weight based on formula.
Key Observations:
Steric Effects: The 2,2-dimethylmorpholinyl group in the target compound likely reduces ring puckering (see Cremer-Pople parameters ) compared to mono-methyl or unsubstituted morpholine analogs, enhancing conformational stability.
Synthetic Complexity : Acetylation and sulfonylation steps in analogs like those in require stringent anhydrous conditions, whereas hydroxyamidine synthesis may involve hydroxylamine intermediates .
Biological Activity
3-(2,2-Dimethylmorpholin-4-yl)-N'-hydroxy-3-oxopropanimidamide, with CAS number 1158093-68-5, is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various models, and relevant research findings.
The chemical formula for 3-(2,2-dimethylmorpholin-4-yl)-N'-hydroxy-3-oxopropanimidamide is with a molecular weight of 215.25 g/mol. The compound features a morpholine ring and a hydroxamic acid moiety, which are critical for its biological activity.
Antimicrobial Activity
Preliminary studies suggest that compounds within this structural class can exhibit antimicrobial properties. For instance, derivatives have shown efficacy against various pathogens in vitro. While specific data on the antimicrobial activity of 3-(2,2-dimethylmorpholin-4-yl)-N'-hydroxy-3-oxopropanimidamide is sparse, related compounds have demonstrated significant inhibitory effects on bacterial growth.
Cytotoxicity and Selectivity
The cytotoxic effects of this compound have been evaluated in several cancer cell lines. In vitro assays indicate that it may possess selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with minimal side effects.
Case Studies and Research Findings
Pharmacokinetics
Understanding the pharmacokinetic profile of 3-(2,2-dimethylmorpholin-4-yl)-N'-hydroxy-3-oxopropanimidamide is essential for assessing its therapeutic potential. Preliminary data suggest moderate absorption and distribution characteristics, but further studies are needed to clarify its metabolic stability and bioavailability.
Q & A
What are the recommended synthetic routes for 3-(2,2-dimethylmorpholin-4-yl)-N'-hydroxy-3-oxopropanimidamide, and how can reaction efficiency be optimized?
Basic Research Question
The synthesis of morpholine-derived compounds often involves multi-step protocols, including nucleophilic substitution, acylation, and purification via chromatography. For example, acetyl chloride and Na₂CO₃ are used in CH₂Cl₂ to acetylate intermediates, followed by gradient elution with MeOH/CH₂Cl₂ for purification . To optimize efficiency, consider:
- Catalyst screening : Evaluate bases (e.g., Na₂CO₃ vs. K₂CO₃) to enhance reaction rates.
- Solvent selection : Polar aprotic solvents like DMF or DMSO may improve intermediate solubility .
- Reagent stoichiometry : Excess acylating agents (e.g., acetyl chloride) can drive reactions to completion, but require careful quenching to avoid side products .
How should researchers resolve contradictions in spectral data (e.g., NMR, MS) for this compound?
Advanced Research Question
Spectral discrepancies often arise from tautomerism, impurities, or solvent effects. For instance, ¹H NMR of related morpholine derivatives shows distinct peaks for methyl groups (δ 1.37–1.50 ppm) and aromatic protons (δ 7.16–7.69 ppm) . To address contradictions:
- Cross-validate techniques : Combine ESI/APCI-MS (e.g., M+H at m/z 347) with ¹³C NMR to confirm molecular connectivity .
- Dynamic NMR studies : Probe temperature-dependent shifts to identify tautomeric forms.
- High-resolution MS : Use HRMS to distinguish isotopic patterns from impurities .
What computational methods are suitable for predicting the reactivity and stability of this compound?
Advanced Research Question
Quantum chemical calculations (e.g., DFT) and AI-driven reaction path searches are critical. For example:
- Transition state analysis : Model nucleophilic attack at the morpholine carbonyl using Gaussian or ORCA software .
- Solvent effects : COSMO-RS simulations in COMSOL Multiphysics can predict solvation energies and optimize reaction media .
- Machine learning : Train models on morpholine derivative datasets to predict regioselectivity in acylation reactions .
How can researchers design experiments to evaluate the pharmacological potential of this compound?
Basic Research Question
Prioritize in vitro assays to assess bioactivity:
- Kinase inhibition assays : Morpholine derivatives often target kinases; use fluorescence polarization to measure IC₅₀ values .
- Metabolic stability : Incubate with liver microsomes and monitor degradation via LC-MS/MS.
- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .
What strategies are effective for scaling up synthesis while maintaining yield and purity?
Advanced Research Question
Scale-up challenges include heat transfer and impurity control. Key strategies:
- Flow chemistry : Continuous reactors improve mixing and temperature control for exothermic steps (e.g., acylation) .
- Design of Experiments (DoE) : Use factorial design to optimize variables like temperature, solvent ratio, and catalyst loading .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress in real time .
How can contradictory results in biological assays be systematically analyzed?
Advanced Research Question
Contradictions may stem from assay interference or off-target effects. Mitigation steps:
- Counter-screening : Test against unrelated targets (e.g., GPCRs) to rule out nonspecific binding .
- Metabolite profiling : Use UPLC-QTOF to identify degradation products that may skew bioactivity data .
- Dose-response curves : Validate results across multiple concentrations to confirm dose-dependent effects .
What purification techniques are most effective for isolating this compound from complex reaction mixtures?
Basic Research Question
Chromatography and crystallization are standard:
- Flash chromatography : Use silica gel with gradients of MeOH in CH₂Cl₂ (0–8%) to separate polar byproducts .
- Recrystallization : Ethyl acetate/hexane systems yield high-purity crystals (58% recovery reported) .
- HPLC : Reverse-phase C18 columns with 0.1% TFA in ACN/H₂O resolve closely eluting impurities .
How can researchers leverage AI tools to predict synthetic pathways for novel derivatives?
Advanced Research Question
AI platforms like ICReDD integrate computational and experimental
- Retrosynthesis algorithms : Use ASKCOS or IBM RXN to propose routes based on existing morpholine syntheses .
- Reaction condition prediction : Train neural networks on databases like Reaxys to recommend optimal catalysts/solvents .
- Failure analysis : AI identifies common pitfalls (e.g., steric hindrance in acylation) from historical data .
What are the critical stability-indicating parameters for long-term storage of this compound?
Basic Research Question
Stability depends on environmental factors:
- Thermal degradation : Perform TGA/DSC to determine decomposition temperatures .
- Light sensitivity : Store in amber vials under N₂ if UV-Vis shows photolytic degradation .
- Hygroscopicity : Karl Fischer titration monitors moisture uptake; use desiccants for hygroscopic batches .
How should researchers approach structure-activity relationship (SAR) studies for this compound?
Advanced Research Question
Systematic SAR requires modular synthesis and bioactivity correlation:
- Core modifications : Synthesize analogs with varied morpholine substituents (e.g., 6,6-dimethyl vs. 4-sulfonyl groups) .
- Pharmacophore mapping : Use MOE or Schrödinger to align active conformers and identify critical H-bond donors/acceptors .
- 3D-QSAR : Build CoMFA/CoMSIA models to predict activity cliffs and optimize lead compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
